Salsolinol

Dopamine Receptors Neuropharmacology Receptor Binding

Salsolinol (CAS 27740-96-1) is a mechanistically distinct neurotoxin that targets mitochondrial complex II — not complex I — making it 2.8× more potent than MPP+ (IC50 34 vs 94 μM) in SH-SY5Y cells. As an endogenous D3 dopamine receptor ligand (Ki 0.48 μM), it uniquely serves as a prolactin-releasing factor independent of D2 receptors. (S)-Salsolinol is the only TIQ displaying full μOR Gi agonism without β-arrestin recruitment, essential for biased opioid ligand development. Its stereospecific MAO-A inhibition (R-enantiomer Ki 31 μM, 3.6× more potent than S) enables precise catecholamine modulation studies. Generic TIQ analogs cannot substitute for salsolinol in these enantiomer-specific, target-selective applications.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 27740-96-1
Cat. No. B1200041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalsolinol
CAS27740-96-1
Synonyms1-methyl-6,7-dihydroxytetrahydroisoquinoline
salsolinol
salsolinol hydrobromide
salsolinol, (+-)-isomer
salsolinol, (S)-isome
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1C2=CC(=C(C=C2CCN1)O)O
InChIInChI=1S/C10H13NO2/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6/h4-6,11-13H,2-3H2,1H3/t6-/m0/s1
InChIKeyIBRKLUSXDYATLG-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Salsolinol (CAS 27740-96-1): Neuropharmacological Endogenous Metabolite and Research-Grade Tetrahydroisoquinoline for Dopaminergic Pathway Investigation


Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is a dopamine-derived endogenous tetrahydroisoquinoline alkaloid that exists as two enantiomers, with the (R)-enantiomer predominating endogenously in human brain and urine [1]. It is found in dietary sources such as cocoa, chocolate, and port wine, and is biosynthesized via Pictet-Spengler condensation of dopamine with acetaldehyde or pyruvate [2]. Salsolinol exhibits a unique pharmacological profile as a D3 dopamine receptor ligand with a Ki of 0.48±0.021 μM, functions as an endogenous prolactin-releasing factor, and displays enantiomer-specific μ-opioid receptor functional selectivity [1][3]. Its structural similarity to the neurotoxin MPTP/MPP+ has established it as a critical tool compound for investigating dopaminergic neurodegeneration mechanisms in Parkinson's disease research [2].

Why Salsolinol (CAS 27740-96-1) Cannot Be Substituted with Generic Tetrahydroisoquinoline Analogs in Neuropharmacology Research


Tetrahydroisoquinoline analogs such as tetrahydropapaveroline (THP), norsalsolinol, and 1-benzyl-TIQ exhibit divergent pharmacological and toxicological profiles despite sharing the core TIQ scaffold. Direct comparative studies demonstrate that salsolinol differs from these analogs in dopamine receptor subtype selectivity (D3 vs. D2 preference), MAO inhibitory potency and enantioselectivity, cytotoxic mechanism (mitochondrial complex II inhibition vs. complex I), and blood-brain barrier permeability characteristics [1][2]. Furthermore, the (R)- and (S)-enantiomers of salsolinol display stereospecific functional selectivity at the μ-opioid receptor, with only the (S)-enantiomer functioning as a full Gi protein agonist lacking β-arrestin recruitment [3]. These compound-specific properties preclude reliable substitution with in-class analogs or racemic mixtures in mechanistic neuropharmacology studies, Parkinson's disease modeling, and prolactin regulation research.

Salsolinol (CAS 27740-96-1) Product-Specific Quantitative Differentiation: Direct Comparative Evidence vs. TIQ Analogs


D3 Dopamine Receptor Binding Affinity: Salsolinol vs. Class-Level D2 Preference

Salsolinol demonstrates preferential binding to the D3 dopamine receptor subtype with a Ki of 0.48±0.021 μM, distinguishing it from tetrahydroisoquinoline analogs that exhibit predominant D2 receptor interactions [1]. In contrast, tetrahydropapaveroline (THP) and related TIQs show higher affinity for opiate receptors rather than dopamine receptor subtypes in comparative binding studies [2].

Dopamine Receptors Neuropharmacology Receptor Binding

MAO-A Inhibition Enantioselectivity: (R)-Salsolinol vs. (S)-Salsolinol and TIQ Analogs

Salsolinol exhibits stereoselective competitive inhibition of human MAO-A, with the (R)-enantiomer (Ki = 31 μM) showing 3.6-fold greater potency than the (S)-enantiomer (Ki = 112 μM) [1][2]. In direct comparative studies within the adrenergic nerve plexus of isolated mouse atria, salsolinol demonstrated MAO inhibitory activity intermediate between 6,7-dihydroxy-TIQ (more potent) and tetrahydropapaveroline (inactive) [3].

MAO Inhibition Enantioselectivity Neurochemistry

Cytotoxicity and Mitochondrial Toxicity Mechanism: Salsolinol vs. MPP+ in SH-SY5Y Dopaminergic Cells

In human dopaminergic SH-SY5Y neuroblastoma cells, salsolinol induces cytotoxicity with an IC50 of 34 μM after 72 hours, compared to MPP+ which exhibits an IC50 of 94 μM under identical conditions—demonstrating salsolinol is 2.8-fold more cytotoxic than the classical dopaminergic neurotoxin MPP+ [1]. Critically, salsolinol's mechanism differs from MPP+: salsolinol impairs cellular energy metabolism via mitochondrial complex II (succinate-Q reductase) inhibition, whereas MPP+ acts through complex I (NADH-Q reductase) inhibition [1]. In contrast, 2[N]-methyl-salsolinol, the N-methylated derivative, shows enhanced DAT-dependent selectivity with 2- to 14-fold TC50 reduction in DAT-expressing cells compared to parental lines [2].

Neurotoxicity Parkinson's Disease Mitochondrial Dysfunction

Opioid Receptor Binding Affinity: Salsolinol vs. Tetrahydropapaveroline (THP)

Salsolinol binds to opiate receptors in rat brain with an affinity of 6.2 × 10⁻⁵ M (62 μM), compared to tetrahydropapaveroline (THP) which exhibits approximately 3.2-fold higher affinity at 1.95 × 10⁻⁵ M (19.5 μM) [1]. At δ-opioid receptors specifically, salsolinol shows weak affinity (Ki > 100 μM) compared to the β-carboline harmaline (Ki = 3.5 μM), but demonstrates preferential binding to μ-opioid receptors over δ-receptors [2].

Opioid Receptors Analgesia Research Receptor Pharmacology

Functional Selectivity at μ-Opioid Receptor: (S)-Salsolinol vs. (R)-Salsolinol

At the μ-opioid receptor (μOR), (S)-salsolinol functions as a full agonist of the Gi protein pathway while exhibiting functional selectivity—it does not promote β-arrestin recruitment [1]. In contrast, the (R)-enantiomer is a significantly less potent agonist of the Gi protein pathway, with molecular dynamics simulations revealing that (S)-salsolinol interacts with 8 of 11 critical binding site residues, whereas (R)-salsolinol shows higher mobility and fewer prevalent bonds [1]. This contrasts with classical morphinan opioids that robustly activate both Gi and β-arrestin pathways.

Biased Signaling GPCR Pharmacology Enantiomer Specificity

Blood-Brain Barrier Permeability: Salsolinol vs. N-Methyl-Norsalsolinol (NMNorsal)

Salsolinol exhibits limited blood-brain barrier (BBB) permeability following systemic administration; in vivo microdialysis studies confirm that salsolinol does not reach the brain after intraperitoneal injection in rats [1]. In contrast, its N-methylated derivative N-methyl-norsalsolinol (NMNorsal) demonstrates significant BBB penetration into the caudate nucleus under identical experimental conditions [1][2]. This BBB restriction is stereospecific: brain salsolinol exists predominantly as the (R)-enantiomer, suggesting in situ biosynthesis within dopaminergic neurons rather than peripheral-to-central transport [3].

BBB Permeability CNS Drug Development Neuropharmacokinetics

Salsolinol (CAS 27740-96-1) Optimal Research and Industrial Application Scenarios Based on Quantified Differentiation


Parkinson's Disease Mechanistic Studies: Mitochondrial Complex II-Mediated Neurodegeneration

Salsolinol is optimally employed as a mechanistically distinct neurotoxin in Parkinson's disease research models. Its cytotoxicity in SH-SY5Y dopaminergic cells (IC50 = 34 μM) is 2.8-fold more potent than MPP+ (IC50 = 94 μM), and critically, it targets mitochondrial complex II rather than complex I [1]. This distinct mechanism makes salsolinol the preferred tool for dissecting complex II-specific contributions to dopaminergic neurodegeneration, which cannot be modeled using MPP+ or rotenone. The endogenous nature of salsolinol and its elevated levels in parkinsonian cerebrospinal fluid further support its translational relevance [2].

Prolactin Regulation and Neuroendocrine Research

Salsolinol is uniquely suited for investigating prolactin (PRL) release mechanisms due to its established role as an endogenous prolactin-releasing factor that acts independently of D2 dopamine receptors [1]. Unlike other TIQs, salsolinol demonstrates selective and potent stimulation of PRL secretion in vivo without affecting other pituitary hormones [1]. Researchers investigating stress-induced or suckling-induced PRL release require authentic salsolinol rather than generic TIQ analogs, as the prolactin-releasing activity is compound-specific and mediated through a distinct binding site [2].

G Protein-Biased μ-Opioid Receptor Signaling Studies

(S)-Salsolinol serves as an essential research tool for investigating biased agonism at the μ-opioid receptor (μOR). It is a full Gi protein pathway agonist that exhibits functional selectivity by not recruiting β-arrestin [1]. This property is absent in (R)-salsolinol and classical morphinan opioids, making (S)-salsolinol uniquely valuable for dissecting G protein-mediated vs. β-arrestin-mediated μOR signaling outcomes. Such studies are directly relevant to developing next-generation analgesics with reduced adverse effects, and (S)-salsolinol provides a structurally simple, endogenous scaffold for biased ligand optimization [1].

Monoamine Oxidase-A Enantioselective Inhibition Assays

Salsolinol enantiomers provide a well-characterized system for studying stereoselective MAO-A inhibition. (R)-Salsolinol (Ki = 31 μM) exhibits 3.6-fold greater inhibitory potency than (S)-salsolinol (Ki = 112 μM) against human MAO-A [1][2]. This stereospecificity enables precise experimental control over catecholamine metabolism modulation. In isolated tissue preparations such as mouse atria, salsolinol produces intermediate MAO inhibition compared to more potent 6,7-dihydroxy-TIQ and inactive tetrahydropapaveroline , establishing a defined activity window for pharmacological studies of adrenergic function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Salsolinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.